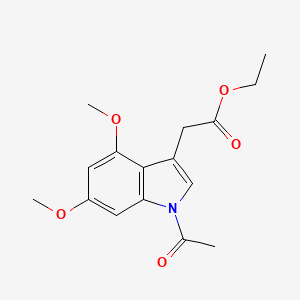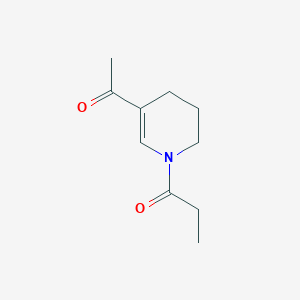![molecular formula C12H18N4O2 B14205615 1-(4-Nitrophenyl)[1,4,7]triazonane CAS No. 848662-82-8](/img/structure/B14205615.png)
1-(4-Nitrophenyl)[1,4,7]triazonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)[1,4,7]triazonane is a chemical compound that belongs to the class of triazacyclononane derivatives. These compounds are known for their strong metal-chelating properties and are widely used in various fields of chemistry and biochemistry. The presence of a nitrophenyl group in the structure of this compound adds unique chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1-(4-Nitrophenyl)[1,4,7]triazonane may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitrophenyl)[1,4,7]triazonane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazacyclononane compounds. These products have diverse applications in chemical synthesis and research .
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)[1,4,7]triazonane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)[1,4,7]triazonane involves its ability to chelate metal ions. The triazacyclononane ring forms stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The nitrophenyl group enhances the compound’s reactivity and specificity for certain metal ions, making it a valuable tool in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7-Triazacyclononane: A parent compound without the nitrophenyl group, used widely in coordination chemistry.
1,4,7,10-Tetraazacyclododecane: A larger macrocyclic compound with similar metal-chelating properties.
Piperazine: A simpler cyclic compound with two nitrogen atoms, used in various chemical applications.
Uniqueness
1-(4-Nitrophenyl)[1,4,7]triazonane is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and specificity for certain metal ions. This makes it more versatile and effective in applications such as bioimaging, catalysis, and anticancer research compared to its similar compounds.
Propiedades
Número CAS |
848662-82-8 |
|---|---|
Fórmula molecular |
C12H18N4O2 |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-1,4,7-triazonane |
InChI |
InChI=1S/C12H18N4O2/c17-16(18)12-3-1-11(2-4-12)15-9-7-13-5-6-14-8-10-15/h1-4,13-14H,5-10H2 |
Clave InChI |
PEIPOSLYKLZLJR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





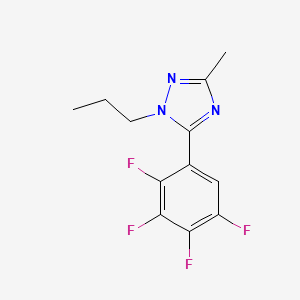
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)

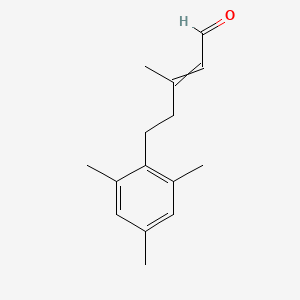
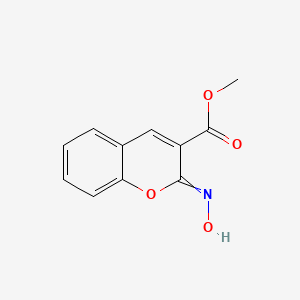
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)
![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
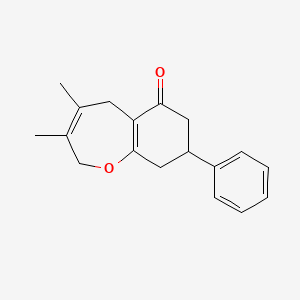
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
